molecular formula C9H14N4O2 B8500851 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine

1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine

Cat. No. B8500851
M. Wt: 210.23 g/mol
InChI Key: DSEUPOQICWKBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-4-(4-nitropyrazol-1-yl)piperidine

InChI

InChI=1S/C9H14N4O2/c1-11-4-2-8(3-5-11)12-7-9(6-10-12)13(14)15/h6-8H,2-5H2,1H3

InChI Key

DSEUPOQICWKBQE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitro-1H-pyrazole (200 mg, 1.77 mmol), 1-methylpiperidin-4-ol (204 mg, 1.77 mmol) and triphenylphosphine (557 mg, 2.12 mmol) were combined in THF (6 mL) and di-tert-butyl azodicarboxylate (529 mg, 2.30 mmol) was added over about 1 minute. The resulting mixture was stirred at room temperature for 4 hours, and concentrated to dryness. The residue was purified by flash chromatography (Analogix, 12 g column, 0 to 7% methanol in CH2Cl2 over 25 minutes) to give 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
557 mg
Type
reactant
Reaction Step Three
Quantity
529 mg
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

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